3-ethoxy-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound classified as a benzamide. It features a unique structure that includes an ethoxy group and a furan moiety, which may confer distinct chemical and biological properties. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development.
The compound is synthesized through established organic chemistry methods, utilizing starting materials such as 3-ethoxybenzoic acid and furan derivatives. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in research.
3-ethoxy-N-(furan-2-ylmethyl)benzamide falls under the category of benzamides, which are known for their diverse biological activities. This classification is significant as it suggests potential pharmacological applications.
The synthesis of 3-ethoxy-N-(furan-2-ylmethyl)benzamide typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typical solvents used include ethanol or dimethylformamide under reflux conditions.
The molecular formula of 3-ethoxy-N-(furan-2-ylmethyl)benzamide is . Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H15NO3 |
Molecular Weight | 235.27 g/mol |
IUPAC Name | 3-ethoxy-N-(furan-2-ylmethyl)benzamide |
InChI Key | CGXBGFBOBVAFHV-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
3-ethoxy-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions:
Specific reagents and conditions for these reactions include:
The mechanism of action for 3-ethoxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific biological targets:
The physical properties of 3-ethoxy-N-(furan-2-ylmethyl)benzamide include:
Key chemical properties include:
3-ethoxy-N-(furan-2-ylmethyl)benzamide has potential applications in scientific research, particularly in medicinal chemistry:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: